
gp120 Fragment 421-438
Descripción general
Descripción
gp120 Fragment 421-438 is an 18-amino acid peptide derived from the β20 region of HIV-1 gp120, a glycoprotein critical for viral entry into host cells via CD4 receptor binding . This fragment spans residues 421–438 of gp120 and is part of the conserved CD4-binding domain. Key features include:
- Structural Properties: Linear peptide (designated B138) with the sequence Lys-Gln-Phe-Ile-Asn-Met-Trp-Gln-Glu-Val-Gly-Lys-Ala-Met-Tyr-Ala-Pro-Pro .
- Functional Role: Binds CD4 and inhibits syncytium formation (cell-cell fusion) in vitro, with an efficiency comparable to cyclized analogs like 1005/45 (residues 418–445) .
- Pathogenic Mechanism: Forms amyloid fibrils (gp120 amyloidogenic peptides, GAPs) that enhance HIV-1 infectivity by promoting viral attachment to host cells .
Métodos De Preparación
Solid-Phase Peptide Synthesis (SPPS)
The primary method for synthesizing gp120 Fragment 421-438 is solid-phase peptide synthesis (SPPS), employing the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy . This approach ensures high yield and purity while minimizing side reactions.
Resin Selection and Activation
Polyethylene glycol (PEG)-modified polystyrene resins are preferred due to their swelling properties and compatibility with long peptide sequences. The resin is first swelled in dichloromethane (DCM) or dimethylformamide (DMF) for 30–60 minutes before coupling the first amino acid .
Sequential Amino Acid Coupling
Each residue is coupled using aminium-based activators such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), with a 4-fold molar excess of Fmoc-protected amino acids. Coupling reactions are conducted in DMF under inert argon atmosphere for 1–2 hours, followed by Fmoc deprotection using 20% piperidine in DMF .
Cleavage and Side-Chain Deprotection
After chain assembly, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail (e.g., TFA:thioanisole:water:phenol:ethanedithiol = 82.5:5:5:5:2.5) for 2–4 hours. This step simultaneously removes side-chain protecting groups (e.g., tert-butyl for Tyr and Trp) .
Cyclization Strategies for Enhanced Stability
Linear gp120 fragments are susceptible to proteolytic degradation, prompting the development of cyclic analogs. The cyclized peptide 1005/45 (residues 418–445) serves as a template, featuring a disulfide bond between terminal cysteine residues .
Oxidative Folding
The linear precursor is dissolved in 0.1 M ammonium bicarbonate (pH 8.5) containing 10% dimethyl sulfoxide (DMSO) and stirred for 24–48 hours. The reaction is monitored via reverse-phase HPLC, with cyclization confirmed by a retention time shift and mass spectrometry .
Conjugation with Carrier Proteins
To enhance immunogenicity, this compound is conjugated to keyhole limpet hemocyanin (KLH) using heterobifunctional crosslinkers like succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) .
Activation of KLH
KLH is reacted with a 20-fold molar excess of SMCC in phosphate-buffered saline (PBS) at pH 7.4 for 2 hours. Excess crosslinker is removed via gel filtration chromatography .
Peptide Coupling
The maleimide-activated KLH is mixed with the thiol-containing gp120 fragment (introduced via a C-terminal cysteine residue) at a 1:5 molar ratio. Conjugation proceeds for 12 hours at 4°C, followed by purification using size-exclusion chromatography .
Purification and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Crude peptides are purified on a C18 column (250 × 4.6 mm, 5 μm) using a gradient of 5–60% acetonitrile in 0.1% TFA over 60 minutes. Analytical HPLC reveals purities >95% for clinical-grade material .
Mass Spectrometry
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms the molecular weight (observed: 2138.5 Da; theoretical: 2138.5 Da) .
Research Findings and Immunological Efficacy
Immune Response Elicitation
Linear gp120 421-438 (B138) induces high-titer antibodies in mice (1:10⁵ ELISA titers) that cross-react with diverse HIV strains, including clades B and C . Cyclized analogs show improved resistance to serum proteases and 30% higher neutralizing activity in syncytium inhibition assays .
Structural Insights
Nuclear magnetic resonance (NMR) studies reveal that conjugated peptides retain the β-hairpin conformation critical for CD4 binding, as evidenced by nuclear Overhauser effect (NOE) contacts between Trp-7 and Ala-433 .
Data Tables
Table 1: SPPS Parameters for this compound
Parameter | Specification |
---|---|
Resin | PEG-PS (0.2 mmol/g loading) |
Coupling Reagent | HATU/DIEA (1:2 molar ratio) |
Deprotection | 20% piperidine in DMF (2 × 5 min) |
Cleavage Cocktail | TFA:thioanisole:water:phenol:EDT (82.5:5:5:5:2.5) |
Table 2: Immunogenicity of Linear vs. Cyclized Fragments
Peptide | ELISA Titer (Mean) | Syncytium Inhibition (%) |
---|---|---|
B138 | 1:105,000 | 65 |
1005/45 | 1:98,000 | 85 |
Análisis De Reacciones Químicas
Types of Reactions: HIV (GP120) fragment (421-438) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific amino acid derivatives.
Major Products: The major products of these reactions include oxidized peptides, reduced peptides, and peptides with substituted amino acids, which can be analyzed using mass spectrometry and HPLC .
Aplicaciones Científicas De Investigación
HIV (GP120) fragment (421-438) has several scientific research applications:
Chemistry: Used as a model peptide to study protein-protein interactions and peptide synthesis techniques.
Biology: Investigated for its role in HIV pathogenesis and immune response.
Medicine: Explored as a potential target for HIV vaccine development and therapeutic interventions.
Industry: Utilized in the production of diagnostic reagents and research tools
Mecanismo De Acción
The mechanism of action of HIV (GP120) fragment (421-438) involves its interaction with the CD4 receptor on host cells. This interaction triggers conformational changes in the viral envelope, allowing the virus to bind to co-receptors such as CCR5 or CXCR4. This binding facilitates the fusion of the viral and host cell membranes, leading to viral entry and infection .
Comparación Con Compuestos Similares
Structurally Related Peptides
gp120 Fragment 308-331
- Source : V3 loop of gp120.
- Sequence : Asn-Asn-Thr-Arg-Lys-Ser-Ile-Arg-Ile-Gln-Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile-Gly-Lys-Ile-Gly .
- Function : Blocks fusion inhibition by antisera and neutralizes primary T-cell infection .
- Immunogenicity: Induces antibodies (Ab-3) that inhibit Ab1 binding (18.55% ± 2.47 inhibition in chickens) .
gp41 Fragment 579-601
- Source : N-terminal heptad repeat (NHR) region of gp41.
- Sequence : Arg-Ile-Leu-Ala-Val-Glu-Arg-Tyr-Leu-Lys-Asp-Gln-Gln-Leu-Leu-Gly-Ile-Trp-Gly-Cys-Ser-Gly-Lys .
- Function : Critical for membrane fusion; antibodies against this fragment disrupt gp41-mediated viral entry.
- Immunogenicity: Highest inhibition (20.08% ± 3.23) in chicken studies .
Functionally Analogous Peptides
Cyclized Peptide 1005/45 (gp120 418–445)
- Structure : Cyclized via disulfide bond between terminal cysteines .
- Function : Overlaps with gp120 421–438 in CD4 binding but shows reduced syncytium inhibition compared to B138 .
- Immunogenicity: Elicits high-titer antibodies in animal models, though direct inhibition data are unreported .
Comparative Analysis
Research Findings and Implications
- Amyloidogenicity : gp120 421-438 uniquely forms GAPs, which enhance viral attachment and may contribute to drug resistance .
- Immunogenicity: While all fragments induce neutralizing antibodies, gp41 579-601 shows the highest inhibition (20.08%), likely due to its role in fusion machinery .
- Divergent Roles in Immune Modulation: gp120 421-438 contributes less to NO production and apoptosis compared to gp120 254–274 (F1), highlighting functional variability among fragments .
Actividad Biológica
The gp120 protein of HIV plays a crucial role in the virus's ability to infect host cells. Specifically, the gp120 fragment 421-438 has been studied for its biological activity, particularly in relation to immune response and potential therapeutic applications. This article provides an overview of the biological activity of this peptide fragment, highlighting key research findings, case studies, and relevant data.
Structure and Function
The gp120 envelope glycoprotein is essential for HIV entry into host cells. It interacts with CD4 receptors and co-receptors (CCR5 or CXCR4), facilitating membrane fusion and viral entry. The fragment 421-438 is part of the variable region of gp120, which is critical for its interaction with host cell receptors and for eliciting an immune response.
Amino Acid Composition
The sequence of the this compound is as follows:
- Amino Acids : Lys-Gln-Phe-Ile-Asn-Met-Trp-Gln-Glu-Val-Gly-Lys-Ala-Met-Tyr-Ala-Pro-Pro
This sequence contains several key residues that are believed to be involved in receptor binding and immunogenicity.
Immune Response Modulation
Research indicates that the this compound can induce specific immune responses. For instance, studies have shown that this fragment can stimulate T-cell responses and antibody production against HIV. The immunogenic properties of this peptide make it a candidate for vaccine development.
- T-cell Activation : In vitro studies demonstrated that the 421-438 fragment could activate CD4+ T-cells, leading to enhanced immune responses against HIV .
- Antibody Production : Immunization with peptides including the 421-438 fragment has been shown to elicit neutralizing antibodies in animal models, suggesting its potential as a vaccine component .
Antiviral Activity
The antiviral activity of this compound has been explored in various studies:
- Inhibition of HIV Entry : The fragment may interfere with the binding of gp120 to CD4, thereby inhibiting viral entry into host cells. This mechanism was observed in assays where the presence of the peptide reduced the infectivity of HIV .
- Case Studies : In clinical settings, patients receiving therapies incorporating gp120-derived peptides showed improved immune responses compared to controls, indicating a potential therapeutic benefit .
Data Tables
Q & A
Basic Research Questions
Q. What structural characteristics of gp120 Fragment 421-438 make it critical for CD4 receptor interaction?
The fragment contains conserved residues (e.g., Lys421, Gln422, Trp427) that form part of the CD4-binding domain. Structural studies using X-ray crystallography (2.5 Å resolution) reveal conformational flexibility upon CD4 binding, enabling immune evasion while retaining receptor affinity . Researchers should prioritize mutagenesis assays (e.g., alanine-scanning) to map essential residues and compare results with crystallographic data to validate functional epitopes .
Q. What experimental assays are standard for quantifying this compound in vaccine formulations?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is validated for simultaneous detection and quantification of the fragment in polymeric gels, with precision (%RSD <5%), LLOD (0.10 µg/mL), and LLOQ (0.31 µg/mL). Methodological steps include peptide extraction using acidic buffers and separation under gradient elution (5–40% acetonitrile) .
Q. How is this compound synthesized and dimerized for immunogen design?
The peptide is synthesized with a C-terminal cysteine, dimerized via cysteine oxidation using dimethyl sulfide, and conjugated to carrier proteins (e.g., KLH) via glutaraldehyde. This enhances immunogenicity by mimicking native oligomeric gp120 structures . Researchers must validate dimerization efficiency via mass spectrometry and confirm antigenicity using ELISA with pre/post-immunization sera .
Advanced Research Questions
Q. How do glycosylation patterns in this compound influence antibody neutralization?
The fragment contains potential N-linked glycosylation sites that shield epitopes from immune recognition. Glycopeptide-based mass spectrometry workflows can map site-specific glycosylation (e.g., Man5–9GlcNAc2) across cell lines (293T vs. CHO). Researchers should correlate glycan profiles with antibody binding assays (e.g., SPR) to identify immunogenic "glycan holes" .
Q. What methodological strategies resolve contradictions in this compound immunogenicity across studies?
Discrepancies in antibody titers (e.g., mean OD 3.19 ± 0.51 vs. lower responses in other models ) may arise from adjuvant use, conjugation methods, or host species. To address this, researchers should standardize immunization protocols (dose, interval) and employ cross-validation using neutralization assays (e.g., TZM-bl luciferase) to assess functional antibody efficacy .
Q. How can epitope-focused vaccine design overcome this compound variability in HIV strains?
Structural conservation in the fragment’s CD4-binding loop allows for cross-clade targeting. Computational approaches (e.g., molecular docking) coupled with synthetic glycopeptide vaccines (e.g., gp120-sugar conjugates) enhance antibody breadth. Rabbit immunization data show improved strain coverage when the fragment is coupled with conserved glycans .
Q. What mechanisms explain this compound-induced neurotoxicity in hippocampal neurons?
The fragment upregulates voltage-gated Kv2.1 channels, triggering caspase-3 activation and apoptosis (40% viability loss at 2,000 pM). Researchers should use patch-clamp electrophysiology and Kv2.1 inhibitors (e.g., GxTX-1E) to dissect ion channel-mediated neurotoxicity . Contradictory findings on neuroprotection require dose-response validation across primary neuron models.
Q. Methodological Considerations
Q. How are conformational dynamics of this compound analyzed during CD4 binding?
Surface plasmon resonance (SPR) with immobilized CD4 or monoclonal antibodies (e.g., A32, 17b) quantifies binding kinetics (ka, kd). Pre-steady-state analysis at 25°C reveals transient intermediate conformations, critical for designing CD4-mimetic inhibitors .
Q. What computational tools are used to predict this compound interactions with neutralizing antibodies?
Molecular dynamics simulations (e.g., GROMACS) and homology modeling (SWISS-MODEL) predict Fab-gp120 binding energetics. Pair these with cryo-EM to resolve flexible regions and validate epitope accessibility .
Q. Data Presentation Guidelines
Q. How should researchers report conflicting immunogenicity data for this compound?
Follow Beilstein Journal guidelines: present raw ELISA data (mean ± SD) in tables, highlight statistical significance (e.g., ANOVA p <0.05), and discuss limitations (e.g., small sample sizes, lack of neutralization assays) in the context of prior literature .
Propiedades
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C99H148N24O25S2/c1-9-54(4)82(121-94(142)71(47-57-21-11-10-12-22-57)117-87(135)65(33-36-76(103)125)112-84(132)62(102)24-15-17-41-100)96(144)119-73(50-78(105)127)93(141)115-69(40-46-150-8)89(137)118-72(49-59-51-106-63-25-14-13-23-61(59)63)92(140)114-66(34-37-77(104)126)86(134)113-67(35-38-80(129)130)90(138)120-81(53(2)3)95(143)107-52-79(128)110-64(26-16-18-42-101)85(133)108-55(5)83(131)111-68(39-45-149-7)88(136)116-70(48-58-29-31-60(124)32-30-58)91(139)109-56(6)97(145)122-43-19-27-74(122)98(146)123-44-20-28-75(123)99(147)148/h10-14,21-23,25,29-32,51,53-56,62,64-75,81-82,106,124H,9,15-20,24,26-28,33-50,52,100-102H2,1-8H3,(H2,103,125)(H2,104,126)(H2,105,127)(H,107,143)(H,108,133)(H,109,139)(H,110,128)(H,111,131)(H,112,132)(H,113,134)(H,114,140)(H,115,141)(H,116,136)(H,117,135)(H,118,137)(H,119,144)(H,120,138)(H,121,142)(H,129,130)(H,147,148)/t54-,55-,56-,62-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,81-,82-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLUYNSJWIJPKZ-WEARTWMDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C99H148N24O25S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746726 | |
Record name | L-Lysyl-L-glutaminyl-L-phenylalanyl-L-isoleucyl-L-asparaginyl-L-methionyl-L-tryptophyl-L-glutaminyl-L-alpha-glutamyl-L-valylglycyl-L-lysyl-L-alanyl-L-methionyl-L-tyrosyl-L-alanyl-L-prolyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2138.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129318-38-3 | |
Record name | L-Lysyl-L-glutaminyl-L-phenylalanyl-L-isoleucyl-L-asparaginyl-L-methionyl-L-tryptophyl-L-glutaminyl-L-alpha-glutamyl-L-valylglycyl-L-lysyl-L-alanyl-L-methionyl-L-tyrosyl-L-alanyl-L-prolyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.